molecular formula C5H9N3O2S B2818476 1-ethyl-1H-pyrazole-4-sulfonamide CAS No. 955868-96-9

1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2818476
CAS No.: 955868-96-9
M. Wt: 175.21
InChI Key: LYLRCLRAOORSIQ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C5H9N3O2S . It is a derivative of pyrazole, which is a class of simple aromatic ring compounds of the heterocyclic series characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives has been reported in several studies . For instance, a series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by Fourier transform infrared (FT-IR), 1H NMR, 13C NMR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C5H9N3O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) and the InChI Key: LYLRCLRAOORSIQ-UHFFFAOYSA-N . The molecular weight of the compound is 175.21 .

It has a storage temperature of room temperature . The compound’s CAS Number is 955868-96-9 .

Scientific Research Applications

Sulfonamide Inhibitors in Therapeutic Applications

Sulfonamide compounds, including 1-ethyl-1H-pyrazole-4-sulfonamide derivatives, play significant roles in various therapeutic areas. Sulfonamides are historically recognized as synthetic bacteriostatic antibiotics, instrumental in treating bacterial infections before the advent of penicillin. Their applications extend beyond antimicrobial uses, encompassing areas such as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral HIV protease inhibitors, anticancer agents, and treatments for Alzheimer's disease. The versatility of sulfonamides underscores their importance in developing drugs for cancer, glaucoma, inflammation, and dandruff, highlighting their continuing relevance in drug discovery and development (Gulcin & Taslimi, 2018).

Antioxidant Activity of Sulfonamide Derivatives

Research into the antioxidant properties of sulfonamide derivatives, such as this compound, focuses on their capacity to neutralize oxidative stress and free radicals. Antioxidant assays, including ORAC, HORAC, TRAP, and TOSC tests, elucidate the mechanisms by which these compounds donate hydrogen atoms or electrons, counteracting oxidative damage. This research is pivotal for applications in food engineering, medicine, and pharmacy, where antioxidants play crucial roles in health maintenance and disease prevention (Munteanu & Apetrei, 2021).

Environmental and Health Impacts

The environmental presence of sulfonamides, including this compound, and their degradation products has raised concerns regarding their impact on microbial populations and human health. Studies focus on the microbial degradation of these compounds, their transformation into perfluorinated acids, and the implications for environmental safety and human health. Understanding the environmental fate of sulfonamides is crucial for assessing their ecological impact and developing strategies for mitigating potential risks (Liu & Avendaño, 2013).

Safety and Hazards

The safety data sheet for 1-ethyl-1H-pyrazole-4-sulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Future Directions

Pyrazole and sulfonamide derivatives have been the focus of numerous studies due to their diverse pharmacological activities . Future research could focus on the development of new pyrazole-4-sulfonamide derivatives and their potential applications in medicine .

Properties

IUPAC Name

1-ethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLRCLRAOORSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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